

# 1-isopropyl-1H-pyrazol-4-amine molecular weight and formula

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## Compound of Interest

Compound Name: 1-isopropyl-1H-pyrazol-4-amine

Cat. No.: B1282759

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## Technical Guide: 1-isopropyl-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **1-isopropyl-1H-pyrazol-4-amine** (CAS No: 97421-16-4), a heterocyclic amine of interest in medicinal chemistry and materials science.

## Core Compound Data

The fundamental molecular and physical properties of **1-isopropyl-1H-pyrazol-4-amine** are summarized below. This data is essential for experimental design, stoichiometric calculations, and analytical characterization.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>11</sub> N <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	125.17 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	97421-16-4	<a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point	234.2 °C at 760 mmHg	N/A
Canonical SMILES	CC(C)N1C=C(C=N1)N	N/A

## Experimental Protocols

Detailed methodologies for the synthesis and characterization of **1-isopropyl-1H-pyrazol-4-amine** are presented. The following protocols are based on established chemical literature for structurally related compounds and provide a robust framework for laboratory preparation and analysis.

### Synthesis of 1-isopropyl-1H-pyrazol-4-amine

The synthesis is a two-step process commencing with the N-alkylation of a pyrazole precursor, followed by the reduction of a nitro group to the desired primary amine.

#### Step 1: Synthesis of 1-isopropyl-4-nitro-1H-pyrazole

This procedure details the N-isopropylation of 4-nitro-1H-pyrazole.

- Materials:
  - 4-nitro-1H-pyrazole
  - Isopropyl bromide (2-bromopropane)
  - Anhydrous Potassium Carbonate ( $K_2CO_3$ )
  - Anhydrous N,N-Dimethylformamide (DMF)
  - Ethyl acetate
  - Brine (saturated aqueous NaCl solution)
  - Anhydrous Sodium Sulfate ( $Na_2SO_4$ )
  - Silica gel for column chromatography
- Procedure:
  - To a stirred solution of 4-nitro-1H-pyrazole (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

- Add isopropyl bromide (1.5 equivalents) dropwise to the suspension at room temperature.
- Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.
- Monitor the reaction progress by Thin-Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, and then dry over anhydrous sodium sulfate. [3]
- Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 1-isopropyl-4-nitro-1H-pyrazole. [3]

### Step 2: Synthesis of **1-isopropyl-1H-pyrazol-4-amine**

This protocol describes the reduction of the nitro-intermediate to the target amine. The procedure is adapted from a method for a structurally similar compound, 1-isopropyl-3-methyl-1H-pyrazol-4-amine. [3]

- Materials:

- 1-isopropyl-4-nitro-1H-pyrazole (from Step 1)
- Iron powder (Fe)
- Concentrated Hydrochloric acid (HCl)
- Ethanol
- Saturated Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution

- Dichloromethane (DCM)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)
- Procedure:
  - Suspend 1-isopropyl-4-nitro-1H-pyrazole (1.0 equivalent) in a mixture of ethanol and water.
  - Add iron powder (5.0 equivalents) to the suspension.
  - Heat the mixture to reflux and add concentrated HCl (0.5 equivalents) dropwise.
  - Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.[3]
  - Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
  - Concentrate the filtrate under reduced pressure.
  - Neutralize the residue with a saturated solution of sodium bicarbonate.
  - Extract the product with dichloromethane (3 x 50 mL).[3]
  - Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield **1-isopropyl-1H-pyrazol-4-amine**.

## Analytical Characterization

The following are general protocols for the structural confirmation and purity assessment of the synthesized **1-isopropyl-1H-pyrazol-4-amine**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in an NMR tube.
- <sup>1</sup>H NMR Spectroscopy:

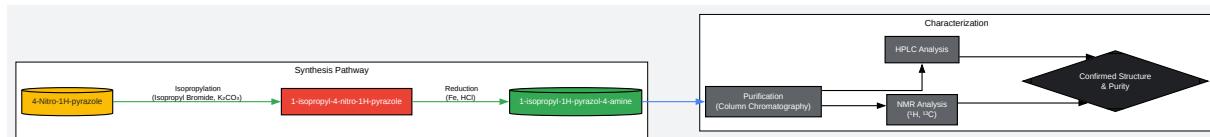
- Acquire the spectrum on a 300 or 400 MHz spectrometer.
- Expected Signals: A septet and a doublet in the aliphatic region corresponding to the isopropyl group protons, and distinct signals in the aromatic region for the pyrazole ring protons. The amine protons may appear as a broad singlet.
- $^{13}\text{C}$  NMR Spectroscopy:
  - Acquire the spectrum on a 75 or 100 MHz spectrometer.
  - Expected Signals: Resonances corresponding to the two distinct carbons of the isopropyl group and the three unique carbons of the pyrazole ring.

### High-Performance Liquid Chromatography (HPLC)

- Instrumentation: A standard HPLC system equipped with a C18 reverse-phase column, a UV detector, a pump, and an autosampler.
- Mobile Phase: A mixture of HPLC-grade acetonitrile or methanol and water, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape. A typical starting point is a 70:30 (v/v) mixture of solvent and water.
- Procedure:
  - Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).
  - Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.
  - Set the UV detector to a wavelength where the compound has significant absorbance (e.g., 220-280 nm).
  - Inject 5-10  $\mu\text{L}$  of the sample solution.
  - Analyze the resulting chromatogram for the retention time and peak purity to assess the identity and purity of the compound.

## Workflow and Logical Diagrams

The following diagrams illustrate the key processes involved in the synthesis and characterization of **1-isopropyl-1H-pyrazol-4-amine**.



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Caption: Synthesis and Characterization Workflow.

This diagram outlines the two-step synthesis of **1-isopropyl-1H-pyrazol-4-amine** from 4-nitro-1H-pyrazole, followed by purification and analytical characterization using NMR and HPLC to confirm the structure and purity of the final product.

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## References

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